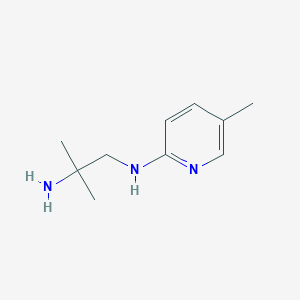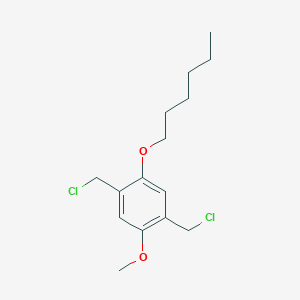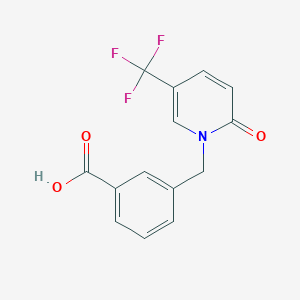
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridone core substituted with a carboxybenzyl group at the 1-position and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridone Core: The pyridone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.
Introduction of the Carboxybenzyl Group: The carboxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridone core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides or trifluoromethyl sulfonates in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone involves interactions with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
類似化合物との比較
Similar Compounds
1-(3-Carboxybenzyl)-4,4’-bipyridinium chloride: A bipyridinium derivative with similar structural features.
1-(3-Carboxybenzyl)-4-[2-(4-pyridyl)-vinyl]-pyridinium chloride: An olefin-containing pyridinium derivative with photoactive properties.
Uniqueness
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. This makes the compound particularly valuable in applications requiring specific chemical reactivity and stability.
特性
分子式 |
C14H10F3NO3 |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
3-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-4-5-12(19)18(8-11)7-9-2-1-3-10(6-9)13(20)21/h1-6,8H,7H2,(H,20,21) |
InChIキー |
KUWJLILQFOGGND-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=CC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


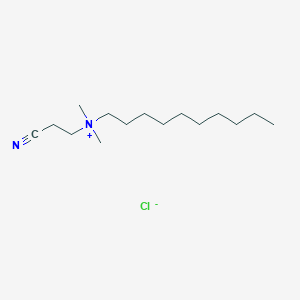
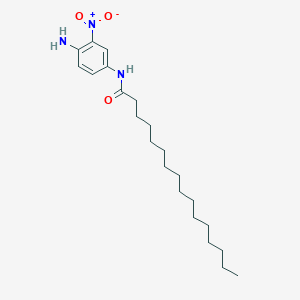
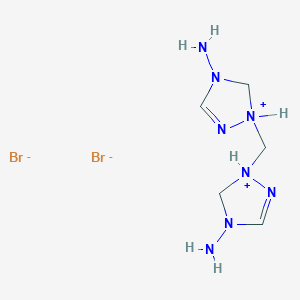

![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
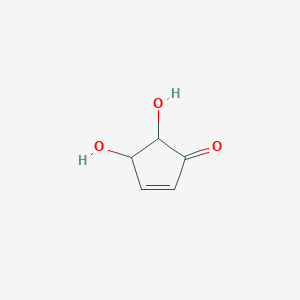
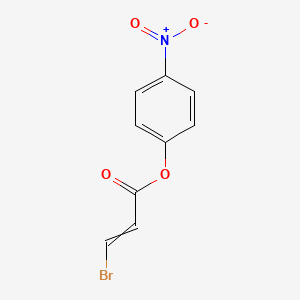


![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
